Magnesium pyrophosphate

Overview

Description

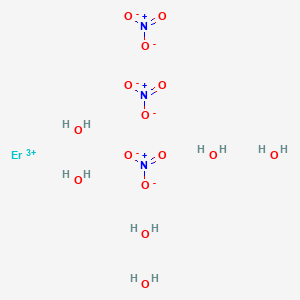

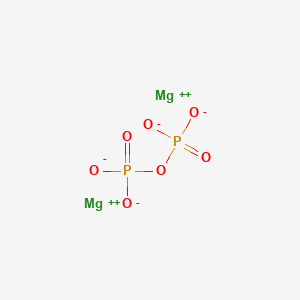

Magnesium pyrophosphate is a chemical compound with the molecular formula Mg2P2O7 and a molecular weight of 222.55 grams per mole . It is a white powder that is soluble in dilute mineral acids but insoluble in water .

Synthesis Analysis

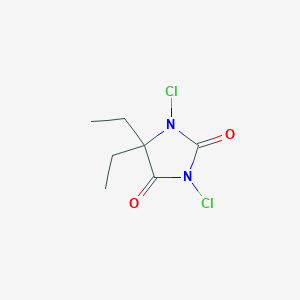

Magnesium pyrophosphate can be prepared by the solid-state reaction of the dibasic orthophosphate, or alternately by the precipitation of a soluble Mg salt with aqueous pyrophosphoric acid . The synthesis of magnesium phosphate materials has been studied using various physicochemical techniques such as X-ray diffraction (XRD), thermogravemetric analysis (TGA), and differential thermal analysis (DTA) .Molecular Structure Analysis

The molecular structure of Magnesium pyrophosphate is represented by the SMILES string [Mg].OP(O)(=O)OP(O)(O)=O . Further structural analysis can be performed using techniques like FT-IR, UV-Vis spectroscopy, and thermal and BET studies .Chemical Reactions Analysis

Magnesium pyrophosphate can react with hydrochloric acid to form phosphoric acid and magnesium chloride . More research is needed to fully understand the range of chemical reactions involving Magnesium pyrophosphate.Physical And Chemical Properties Analysis

Magnesium pyrophosphate has a density of 2.56 g/mL at 25 °C . It is a white powder that is relatively insoluble in water or ethanol but soluble in acids .Scientific Research Applications

Plant Physiology

Application

Magnesium pyrophosphate plays a crucial role in the pyrophosphorolytic reaction of UDP-Glucose Pyrophosphorylase (UGPase), an enzyme that is essential for glycosylation reactions in all organisms, including the synthesis of sucrose, cellulose, and glycoproteins .

Method of Application

The study found that free magnesium had profound effects on the reverse reaction of purified barley UGPase and was absolutely required for its activity .

Results

The study concluded that it is the MgPPi complex which serves as the true substrate for UGPase in its reverse reaction .

Nanotechnology

Application

Magnesium pyrophosphates are used in the formation of switchable nanocomposites and rolling circle amplification products .

Method of Application

The study used real-time optomagnetic measurements of the hydrodynamic size of magnetic nanoparticles to study the growth of RCA products grafted onto MNPs as well as the effect of post-RCA temperature .

Results

The study provided insights into the structure of RCA products and magnesium pyrophosphate precipitates formed as a byproduct of the nucleotide incorporation .

Material Science

Application

Magnesium phosphates are used as bonding in refractors and mortars as rapid-setting cements and in various glasses .

Method of Application

The specific methods of application in this field are not detailed in the source .

Results

They have found use in organic processes where acid-base surface properties are required .

Biomedical Applications

Application

Magnesium phosphates are used in nanomedicine in the form of monodisperse particles, or used in tissue engineering in the form of cements, ceramics, scaffolds, coatings, and so on .

Results

The specific results or outcomes in this field are not detailed in the source .

Food Industry

Application

Magnesium pyrophosphate is used as a nutrient, pH control agent, and stabilizer in the food industry . It is also used in foods at levels not to exceed current good manufacturing practice .

Results

The ingredient may also be used in infant formula .

Catalysis

Application

Magnesium phosphates play an important role in catalysis, as they have found use in organic processes where acid-base surface properties are required .

Results

Energy Production

Application

Magnesium pyrophosphate is involved in the pyrophosphorolysis reaction of UDP-glucose pyrophosphorylase (UGPase), which is involved in energy production (UTP) and providing carbon skeletons in the sucrose-to-starch pathway in certain non-photosynthetic tissues .

Method of Application

The study found that free magnesium had profound effects on the reverse reaction of purified barley UGPase, and was absolutely required for its activity .

Results

Nutrient and pH Control Agent

Application

Magnesium pyrophosphate is used as a source for both magnesium and phosphorus. It is used in the minimal supplements and in the prevention of vitamin E deficiency . It is also used as a nutrient, pH control agent, and stabilizer .

Safety And Hazards

properties

IUPAC Name |

dimagnesium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTWHWHGBBCSMX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2P2O7, Mg2O7P2 | |

| Record name | magnesium pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158723 | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium pyrophosphate | |

CAS RN |

13446-24-7 | |

| Record name | Magnesium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL34Y660JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)